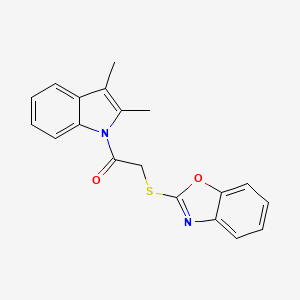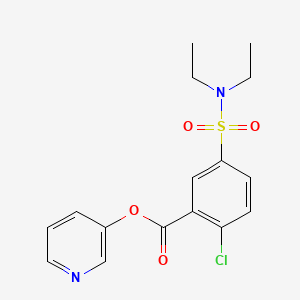![molecular formula C9H12N4S B5506026 3-Ethylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5506026.png)
3-Ethylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine is a useful research compound. Its molecular formula is C9H12N4S and its molecular weight is 208.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is 208.07826757 g/mol and the complexity rating of the compound is 201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclization and Synthesis Approaches
Research on 3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine has focused on synthetic methodologies to create various heterocyclic compounds. Yamazaki's work on the cyclization of isothiosemicarbazones, leading to the synthesis of the [1,2,4]triazolo[1,5-c]pyrimidine ring system, highlights a method to generate triazolopyrimidines, demonstrating the chemical versatility of related compounds (Yamazaki, 1981). Similarly, Abdelhamid et al. describe the synthesis of triazolo[4,3-a]pyrimidines and related compounds through reactions of hydrazonoyl halides, showcasing the potential for developing diverse heterocyclic structures with potential biological applications (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004).
Biological Activities and Applications
The research into the biological activities of derivatives of 3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine indicates potential pharmaceutical and agrochemical applications. Dong et al. have designed novel anthranilic diamides containing this moiety, identified through IR, NMR, and mass spectral analysis, pointing towards the design of new compounds with specific functional properties (Dong, Liu, Xu, & Li, 2008). Additionally, Novinson et al. investigated 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors, showing promise as cardiovascular agents (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982).
Antimicrobial and Antifungal Activities
Several studies have highlighted the antimicrobial and antifungal activities of 3-(ethylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine derivatives. Mabkhot et al. synthesized new derivatives incorporating a thiophene moiety, showing potent activity against specific fungal species, indicating the potential for developing new antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016). Furthermore, Kumar et al.'s synthesis of 3-aryl/heteroaryl derivatives demonstrated antibacterial potency, suggesting applications in treating bacterial infections (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).
Mecanismo De Acción
The mechanism of action of triazolo-pyrimidines is often associated with their neuroprotective and anti-inflammatory properties. They exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . They also show significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Direcciones Futuras
The future directions in the research of triazolo-pyrimidines involve the development of new synthetic methods and the exploration of their pharmacological activities. There is a continuous need for the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis of novel triazolo-pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a promising area of research .
Propiedades
IUPAC Name |
3-ethylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4S/c1-4-14-9-12-11-8-10-6(2)5-7(3)13(8)9/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHALVBJWNUMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C2N1C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)
![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)
![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)
![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5505984.png)
![(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5506000.png)

![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)
![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)


![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)
![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)
